Furethrin

Description

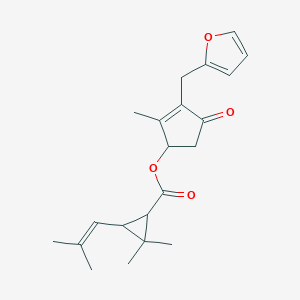

Furethrin (CAS 17080-02-3) is a synthetic pyrethroid insecticide derived from structural modifications of natural pyrethrins found in chrysanthemum flowers . Its molecular formula is C₂₁H₂₆O₄, with a molecular weight of 342.43 g/mol. Like other pyrethroids, this compound disrupts insect sodium channels, leading to paralysis and death . Synthetic pyrethroids, including this compound, are designed to enhance photostability and efficacy compared to natural pyrethrins, which degrade rapidly under UV light . This compound is primarily used in agricultural and household pest control due to its broad-spectrum activity against insects .

Properties

CAS No. |

17080-02-3 |

|---|---|

Molecular Formula |

C21H26O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

[3-(furan-2-ylmethyl)-2-methyl-4-oxocyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H26O4/c1-12(2)9-16-19(21(16,4)5)20(23)25-18-11-17(22)15(13(18)3)10-14-7-6-8-24-14/h6-9,16,18-19H,10-11H2,1-5H3 |

InChI Key |

BEYOLLQLGMGJDC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC3=CC=CO3 |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC3=CC=CO3 |

Other CAS No. |

17080-02-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares Furethrin with five widely used synthetic pyrethroids:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 17080-02-3 | C₂₁H₂₆O₄ | 342.43 | Cyclopropane core with furan substitution |

| Permethrin | 52645-53-1 | C₂₁H₂₀Cl₂O₃ | 391.29 | Dichlorovinyl substituent |

| Cypermethrin | 52315-07-8 | C₂₂H₁₉Cl₂NO₃ | 416.30 | Cyano group enhances nerve binding |

| Deltamethrin | 52918-63-5 | C₂₂H₁₉Br₂NO₃ | 505.21 | Bromine substitution for increased potency |

| Fenvalerate | 51630-58-1 | C₂₅H₂₂ClNO₃ | 419.90 | Bulkier ester group for prolonged activity |

- Structural Notes: this compound’s furan ring substitution differentiates it from compounds like permethrin (chlorinated vinyl) or deltamethrin (brominated side chain). These substitutions influence binding affinity to sodium channels and environmental stability .

Efficacy Against Target Pests

- Knockdown Effect: this compound exhibits rapid knockdown similar to permethrin but lower than deltamethrin, which is 100-fold more potent against mosquitoes .

- Resistance Profile: Cypermethrin and deltamethrin face higher resistance rates in Anopheles spp. due to widespread use, whereas this compound’s niche applications may reduce resistance risks .

Toxicity Profiles

| Compound | Mammalian Oral LD₅₀ (mg/kg) | Fish LC₅₀ (µg/L) | Bee Toxicity |

|---|---|---|---|

| This compound | 500–1,000 (rat) | 2.5 (rainbow trout) | Moderate |

| Permethrin | 430–4,000 (rat) | 1.4 (rainbow trout) | High |

| Deltamethrin | 135 (rat) | 0.4 (rainbow trout) | Very high |

- Key Findings : this compound’s lower acute toxicity to mammals compared to deltamethrin makes it safer for agricultural use. However, its moderate toxicity to bees necessitates careful application .

Environmental Persistence

- Soil Half-Life : this compound degrades within 10–30 days under aerobic conditions, faster than permethrin (30–90 days) but slower than natural pyrethrins (1–2 days) .

- Photodegradation : The furan ring in this compound improves UV stability compared to natural pyrethrins but remains less stable than cypermethrin’s halogenated structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.